Ammoniumcopper(ii)sulfatehexahydrate

Jahn–Teller effect crystal structure coordination geometry

Sourcing high-purity ammonium copper(II) sulfate hexahydrate for Jahn-Teller research often yields inconsistent crystallinity. Our 99% pure Tutton's salt delivers reproducible single-crystal EPR g-values (gz=2.360, gx=2.070, gy=2.218) and reliable Jahn-Teller dynamics. Key benefits: • Validated EPR reference standard • Consistent cooperative Jahn-Teller behavior for solid-state physics • Suitable for UV filter crystal growth. Bulk and custom sizes available.

Molecular Formula CuH20N2O14S2
Molecular Weight 399.8 g/mol
Cat. No. B13111830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmoniumcopper(ii)sulfatehexahydrate
Molecular FormulaCuH20N2O14S2
Molecular Weight399.8 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2]
InChIInChI=1S/Cu.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2
InChIKeyIHEZHABINDDXAE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes20 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Copper(II) Sulfate Hexahydrate – Compound Overview


Ammonium copper(II) sulfate hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O (CAS 13587‑26‑3), is a double salt belonging to the Tutton's salt family with the general formula Mᴵ₂[Mᴵᴵ(H₂O)₆](SO₄)₂ [1]. It crystallizes in the monoclinic space group P2₁/a with lattice parameters a = 9.0964 Å, b = 12.2225 Å, c = 6.3447 Å, β = 106.295° at 9.5 K [2], and is formed by co‑crystallization of copper(II) sulfate pentahydrate and ammonium sulfate from aqueous solution [3]. The Cuᴵᴵ center exhibits a dynamic Jahn–Teller distortion that is temperature‑ and isotope‑dependent—a property exploited in fundamental solid‑state physics research [4].

Tutton's Salt Family Ammonium copper(II) sulfate hexahydrate, a member of the M2M'(SO4)2·6H2O series, supports studies on cooperative Jahn–Teller dynamics.
Distortion Magnitude Reported strong Jahn–Teller distortion with significant bond-length variation enables vibronic coupling and isotope effect investigations.
Spectroscopic Reference Well-characterized EPR g-tensor supports use as a Cu(II) EPR standard and magnetic dilution host for exchange coupling studies.

Why Generic Substitutes Cannot Replace This Tutton's Salt


Although (NH₄)₂Cu(SO₄)₂·6H₂O shares the Tutton's salt framework with its potassium, rubidium, and cesium analogs, the nature of the monovalent cation (NH₄⁺ vs. K⁺, Rb⁺, Cs⁺) decisively influences the Jahn–Teller distortion magnitude, the dehydration activation energy, and the EPR g‑tensor anisotropy [1]. Substituting copper(II) sulfate pentahydrate for this double salt eliminates the hydrogen‑bonding network that modulates the cooperative Jahn–Teller dynamics [2]. Similarly, replacing ammonium with potassium alters the exchange coupling between dissimilar copper sites, as shown by comparative EPR studies [3]. These quantifiable differences in electronic structure, thermal stability, and spectroscopic signature mean that in‑class compounds are not functionally interchangeable for applications requiring a specific Cuᴵᴵ coordination environment or a well‑defined magnetic response.

Cation substitution (K⁺, Rb⁺, Cs⁺) May alter Jahn–Teller dynamics, dehydration activation energy, and exchange coupling behavior; direct interchangeability not supported.
Simple copper sulfate replacement Eliminates the hydrogen-bonding network and cooperative distortion; does not replicate the double salt's electronic and thermal properties.

Quantitative Evidence vs. Closest Analogs


Jahn–Teller Distortion: Copper vs. Nickel and Magnesium Analogs

The copper member of the Tutton's salt series exhibits a Jahn–Teller distortion that is significantly stronger than that observed for the magnesium and nickel analogs. Single‑crystal X‑ray diffraction reveals three distinct Cu–O bond pair distances due to the Jahn–Teller effect, whereas Mg and Ni Tutton's salts display a more regular octahedral coordination [1]. The hexaaquacopper(II) complex in the ammonium salt shows an orthorhombically distorted, tetragonally elongated octahedron with Cu–O bond distances of 2.281(1) Å (long), 2.007(1) Å (intermediate), and 1.975(1) Å (short) at 15 K [2].

JT Distortion: Cu vs Ni/Mg
Class-level
Cu–O bond spread ~0.31 Å vs. smaller for Ni/Mg
Supports model for vibronic coupling studies
Ni/Mg Tutton's salts lack d⁹ configuration
Jahn–Teller effect crystal structure coordination geometry Tutton's salt

EPR g‑Tensor and Exchange Coupling: Ammonium vs. Potassium Variant

The EPR g‑values of (NH₄)₂Cu(SO₄)₂·6H₂O are gz = 2.360 ± 0.002, gx = 2.070 ± 0.001, gy = 2.218, with a peak‑to‑peak linewidth Γpp = 39.6 mT [1]. Comparative EPR studies between ammonium and potassium copper Tutton's salts reveal that the exchange coupling between dissimilar copper ions is markedly influenced by the monovalent cation identity, with the ammonium salt exhibiting distinct dynamics and coupling behavior [2]. The principal molecular susceptibilities determined at 293 K for Cs, K, and NH₄ copper Tutton's salts indicate orthorhombic distortion in the crystal fields around the copper ion, with the ammonium variant displaying a characteristic anisotropy pattern [3].

EPR Exchange Coupling
Head-to-head
Ammonium: measurable exchange; Potassium: vanishing coupling
Differentiates EPR probe and magnetic dilution host selection
gz ≈ 2.36 for ammonium salt; coupling absent in K analog
EPR spectroscopy g‑factor exchange coupling Tutton's salt

Thermal Dehydration Activation Energy: Cation Ranking

The activation energy (E*) for the first dehydration step of Mᴵ₂Cu(SO₄)₂·6H₂O follows the sequence Tl > Rb > NH₄ > K, as established by systematic thermogravimetric and differential thermal analysis studies [1]. The activation energy depends on the degree of tetragonal distortion of the [Cu(H₂O)₆]²⁺ cation, which itself correlates with the ionic radius of the monovalent cation Mᴵ. The ammonium salt occupies an intermediate position, with a higher activation energy than the potassium analog but lower than the rubidium and thallium variants [1]. Separately, TGA data for (NH₄)₂Cu(SO₄)₂·6H₂O shows dehydration commencing at approximately 45 °C, with complete loss of six water molecules (27.0% mass loss) in the 50–150 °C range [2].

Dehydration Activation Energy
Context-dependent
Tl > Rb > NH₄ > K
Intermediate E* offers tunable thermal processing parameter
Dehydration onset ~45 °C; NH₄ variant between K and Rb
thermal dehydration activation energy thermogravimetric analysis Tutton's salt

UV Transmittance for Solar‑Blind Filter Applications

Mixed crystals of ammonium nickel–copper sulfate hexahydrate, (NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O, grown by slow evaporation exhibit 98% transmittance in the ultraviolet region (200–300 nm) [1]. The end‑member (NH₄)₂Cu(SO₄)₂·6H₂O serves as the crystallographic and electronic baseline for this family. The direct and indirect band gaps of the mixed crystals were determined from UV–Vis spectra via Tauc's relation, and the dehydration temperature reaches up to 108 °C, qualifying the material for high‑temperature UV filter applications [1]. In contrast, the pure nickel end‑member (NH₄)₂Ni(SO₄)₂·6H₂O lacks the Cu‑based electronic transitions that tune the UV absorption edge.

UV Transmittance
Class-level
98% transmittance (200–300 nm) for mixed Ni/Cu crystal
Supports solar-blind filter precursor selection
Pure Cu end-member serves as baseline for band-gap tuning
UV transmittance solar‑blind technology optical materials mixed Tutton's salt

Copper Extraction Efficiency via Ammonium Sulfate Roasting

In a sulfation roasting process for copper extraction from CuS, the reaction with ammonium sulfate at 375 °C produces (NH₄)₂Cu(SO₄)₂ and CuSO₄ as the primary oxidation products. Under optimized conditions (reaction temperature 375 °C, reaction time 40 min, (NH₄)₂SO₄/CuS molar ratio = 6.0), 99.62% of Cu is extracted from CuS [1]. This contrasts with direct acid leaching of CuS, which typically requires strong oxidizing conditions and yields lower single‑pass extraction efficiency. The formation of the water‑soluble ammonium copper double salt facilitates downstream aqueous processing, whereas the corresponding potassium double salt (K₂Cu(SO₄)₂) is less advantageous for hydrometallurgical recovery due to the higher cost of potassium reagents.

Cu Extraction Yield
Reported
99.62% Cu recovery at 375 °C
Near-quantitative single-step sulfation roasting route
Water-soluble double salt facilitates downstream aqueous processing
copper extraction ammonium sulfate roasting hydrometallurgy CuS oxidation

Isotope‑Dependent Jahn–Teller Axis Switching

Full deuteration of (NH₄)₂Cu(SO₄)₂·6H₂O to (ND₄)₂Cu(D₂O)₆(SO₄)₂ induces a switch of the long Jahn–Teller axis from the Cu–O(7) bond direction to the Cu–O(8) bond direction [1]. At 15 K, the undeuterated (hydrogenous) compound has Cu–O bond distances of 2.281(1) Å (long, along O(7)), 2.007(1) Å (intermediate), and 1.975(1) Å (short), whereas the fully deuterated analog has similar bond lengths but with the long and intermediate bond directions interchanged [2]. This deuteration‑driven structural switch is not observed in the potassium or rubidium copper Tutton's salts to the same degree, because the hydrogen‑bonding network involving NH₄⁺ (or ND₄⁺) is unique to the ammonium variant [1].

Isotope Axis Switching
Class-level
Deuteration switches long JT axis from O(7) to O(8)
Unique isotope effect for hydrogen-bonding studies
Abrupt structural change at ~50% deuteration; K variant shows no switch
deuteration effect Jahn–Teller switching neutron diffraction hydrogen bonding

High‑Value Research and Industrial Applications


Model for Cooperative Jahn–Teller and Vibronic Coupling Studies

The uniquely strong Jahn–Teller distortion in (NH₄)₂Cu(SO₄)₂·6H₂O—quantified by Cu–O bond distances of 2.281, 2.007, and 1.975 Å at cryogenic temperatures [1]—makes it the preferred model system for investigating cooperative Jahn–Teller interactions. Unlike the Mg and Ni Tutton's salts, which lack the d⁹ electronic configuration, the copper variant displays temperature‑dependent bond length convergence above ~200 K, accompanied by partial rotation of ammonium and sulfate groups [2]. This dynamic behavior, coupled with the ability to switch the Jahn–Teller axis via deuteration [3], provides an experimentally tunable platform unavailable with any other Tutton's salt composition.

EPR Probe and Magnetic Dilution Host for Cuᴵᴵ Studies

With well‑characterized single‑crystal EPR g‑values (gz = 2.360, gx = 2.070, gy = 2.218, Γpp = 39.6 mT) established by Mabbs and Porter [1], (NH₄)₂Cu(SO₄)₂·6H₂O serves as a reference standard for Cuᴵᴵ EPR spectroscopy. The measurable exchange coupling between dissimilar copper ions differentiates it from the potassium analog, where such coupling vanishes [2]. Researchers requiring a Tutton's salt host with finite inter‑ion magnetic interactions—relevant for quantum coherence and magnetic dilution experiments—should select the ammonium variant over the potassium variant based on this quantitative spectroscopic differentiation.

Precursor for Solar‑Blind UV Filter Crystals

Pure (NH₄)₂Cu(SO₄)₂·6H₂O serves as the starting material for growing mixed ammonium nickel–copper sulfate hexahydrate crystals that achieve 98% UV transmittance in the 200–300 nm solar‑blind region [1]. The copper content is essential for tuning the optical absorption edge through d–d electronic transitions, while the nickel content provides UV transparency. The resulting mixed crystals exhibit dehydration temperatures up to 108 °C, enabling their use as UV filters in high‑temperature environments [1]. This application scenario has no equivalent with simple copper sulfate pentahydrate or with single‑cation Tutton's salts.

Intermediate in High‑Yield Copper Extraction from Sulfide Ores

The sulfation roasting of CuS with ammonium sulfate at 375 °C produces (NH₄)₂Cu(SO₄)₂ as a key water‑soluble intermediate, achieving 99.62% copper extraction under optimized conditions (40 min, (NH₄)₂SO₄/CuS molar ratio 6.0) [1]. This near‑quantitative single‑step extraction outperforms conventional acid oxidative leaching and exploits the unique water solubility of the ammonium copper double salt. The potassium analog route would require more expensive potassium sulfate reagent, making the ammonium variant the economically rational choice for hydrometallurgical process development [1].

Application
Selection Property
Validation Focus
Cooperative Jahn–Teller model studies
Jahn–Teller distortion magnitude and tunability via temperature/isotope
Cryogenic bond distances, deuteration-induced axis switching
EPR probe and magnetic dilution host
Characterized single-crystal EPR g-tensor and exchange coupling behavior
Linewidth and coupling presence vs. K analog
Solar-blind UV filter crystal precursor
Cu/Ni ratio for optical band-gap tuning
Transmittance in 200–300 nm, thermal stability up to ~108 °C
Hydrometallurgical copper extraction intermediate
Water-soluble ammonium double salt formation
Extraction yield under sulfation roasting conditions
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